trans-Dibromobis(triphenylphosphine)palladium(II)

Catalog No.
S3356401
CAS No.
22180-53-6
M.F
C36H30Br2P2Pd
M. Wt
790.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Dibromobis(triphenylphosphine)palladium(II)

CAS Number

22180-53-6

Product Name

trans-Dibromobis(triphenylphosphine)palladium(II)

IUPAC Name

dibromopalladium;triphenylphosphane

Molecular Formula

C36H30Br2P2Pd

Molecular Weight

790.8 g/mol

InChI

InChI=1S/2C18H15P.2BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

MCSDDEAMPOYJJI-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br

Application in Crystallography

Scientific Field: Analytical Sciences, Crystallography

Summary of the Application: The crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II) has been determined using X-ray crystallography .

Methods of Application: The complex crystallizes on an inversion center in distorted square planar coordination around platinum with triphenylphosphine ligands in trans positions to each other and with two molecules of dichloromethane as solvate .

Results or Outcomes: The results of this study provided valuable insights into the crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II), which can be useful in various fields of research .

Application in Catalysis

Scientific Field: Chemistry, Catalysis

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .

Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination and for the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .

Application in Organic Synthesis

Scientific Field: Organic Chemistry, Synthetic Chemistry

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for various organic synthesis reactions, including the equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .

Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination .

Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, contributing to the successful synthesis of various organic compounds .

Application in Preparation of Palladium Imidazolylidene Complexes

Scientific Field: Inorganic Chemistry, Coordination Chemistry

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .

Methods of Application: The compound is used as a starting material in the synthesis of palladium imidazolylidene complexes, which are prepared via Suzuki coupling reactions .

Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, leading to the successful preparation of palladium imidazolylidene complexes .

Application in Nanotechnology

Scientific Field: Nanotechnology, Material Science

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the field of nanotechnology. It is used in the preparation of high purity, submicron and nanopowder forms .

Methods of Application: The compound is used as a starting material in the synthesis of nanopowders. The exact methods and parameters can vary depending on the specific application .

Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these applications has been shown to be effective, leading to the successful preparation of nanopowders .

Application in Proteomics Research

Scientific Field: Biochemistry, Proteomics

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a biochemical for proteomics research .

Methods of Application: The compound is used in various biochemical reactions relevant to proteomics research. The exact methods and parameters can vary depending on the specific research context .

trans-Dibromobis(triphenylphosphine)palladium(II) is a coordination compound characterized by its unique structure and properties. Its chemical formula is C36_{36}H30_{30}Br2_2P2_2Pd, and it has a molecular weight of approximately 790.80 g/mol. The compound appears as a solid and is notable for its square planar geometry, typical of many palladium complexes. The palladium center is coordinated by two triphenylphosphine ligands and two bromide ions, which contribute to its reactivity and functionality in various chemical processes .

, particularly in cross-coupling reactions. It can facilitate:

  • Homocoupling Reactions: This involves the coupling of two identical organic substrates, often used in the synthesis of biaryl compounds.
  • Palladation of Alkanes and Arenes: The compound can engage in the functionalization of hydrocarbons, allowing for the introduction of various functional groups into organic molecules .

The general reaction mechanism typically involves the oxidative addition of the substrate to the palladium center, followed by reductive elimination to yield the desired product.

The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) can be achieved through several methods:

  • Direct Reaction: By reacting palladium(II) bromide with triphenylphosphine in an appropriate solvent:
    PdBr2+2PPh3trans Dibromobis triphenylphosphine palladium II \text{PdBr}_2+2\text{PPh}_3\rightarrow \text{trans Dibromobis triphenylphosphine palladium II }
  • From Palladium Precursors: Starting from other palladium complexes (like palladium(II) chloride), one can convert them into trans-Dibromobis(triphenylphosphine)palladium(II) through halogen exchange reactions .

trans-Dibromobis(triphenylphosphine)palladium(II) finds applications primarily as a catalyst in organic synthesis:

  • Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Sonogashira reactions, enabling the formation of carbon-carbon bonds.
  • Functionalization of Hydrocarbons: The compound aids in modifying alkanes and arenes for further chemical transformations .

Studies on the interactions of trans-Dibromobis(triphenylphosphine)palladium(II) with various substrates indicate its effectiveness in catalyzing reactions involving aryl halides and boronic acids. The compound's ability to stabilize palladium in a low oxidation state enhances its catalytic efficiency compared to other palladium complexes .

Several compounds exhibit similar structural characteristics and catalytic properties to trans-Dibromobis(triphenylphosphine)palladium(II). Here are some notable examples:

Compound NameStructure TypeUnique Features
Bis(triphenylphosphine)palladium chlorideSquare planar coordinationCommonly used as a precursor for various catalysts
Tetrakis(triphenylphosphine)palladiumSquare planar coordinationMore sterically hindered; used for different reactions
Palladium acetateSquare planar coordinationSoluble in organic solvents; used for various couplings

Uniqueness: What sets trans-Dibromobis(triphenylphosphine)palladium(II) apart is its specific halide ligands (bromides), which influence its reactivity profile compared to other palladium complexes that may utilize chlorides or acetates.

Ligand Coordination Strategies in Palladium Complexation

Role of Triphenylphosphine in Stabilizing Palladium(II) Centers

Triphenylphosphine (PPh₃) serves as a monodentate ligand that stabilizes palladium(II) centers through σ-donation and π-backbonding. The strong field ligand induces a low-spin d⁸ configuration in palladium, favoring square planar geometry. In trans-dibromobis(triphenylphosphine)palladium(II), the two PPh₃ ligands occupy trans positions, minimizing steric repulsion between bulky phosphine groups. This arrangement is thermodynamically favored due to the reduced ligand-ligand strain compared to cis configurations.

The electronic donation from phosphorus to palladium increases the metal's electron density, enhancing stability against reduction to palladium(0). This stabilization is critical for maintaining catalytic activity in cross-coupling reactions, where palladium(II) intermediates must resist premature decomposition.

Halogen Ligand Exchange Mechanisms in Dibromopalladium Systems

The synthesis of trans-dibromobis(triphenylphosphine)palladium(II) often involves halogen exchange from precursor complexes. A common route begins with palladium(II) chloride reacting with excess triphenylphosphine in a bromide-rich medium. The chloride ligands are displaced by bromide ions via a dissociative mechanism:

$$
\text{PdCl}2(\text{PPh}3)2 + 2 \, \text{Br}^- \rightarrow \text{PdBr}2(\text{PPh}3)2 + 2 \, \text{Cl}^-
$$

This ligand substitution proceeds through a trigonal planar intermediate, where one phosphine ligand temporarily dissociates to accommodate the entering bromide. The trans configuration is preserved throughout the exchange due to the retention of square planar geometry.

Solvent and Temperature Optimization in Precursor Reduction Reactions

The choice of solvent and temperature critically influences the yield and isomer purity of trans-dibromobis(triphenylphosphine)palladium(II). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate ligand substitution by stabilizing ionic intermediates, while nonpolar solvents (e.g., toluene) favor phosphine coordination.

SolventTemperature (°C)Reaction Time (h)trans:cis Ratio
DMF80295:5
Toluene110488:12
Acetonitrile70392:8

Elevated temperatures (70–110°C) accelerate ligand exchange but risk phosphine oxidation. Controlled heating under inert atmospheres mitigates decomposition, preserving the palladium(II) oxidation state.

Comparative Analysis of Synthetic Routes for trans vs. cis Isomer Isolation

Isolation of the trans isomer relies on thermodynamic control, while kinetic pathways often favor cis configurations. Crystallization from dichloromethane/hexane mixtures preferentially yields trans-dibromobis(triphenylphosphine)palladium(II) due to its lower solubility compared to the cis isomer.

In contrast, rapid precipitation methods trap the cis form, which gradually isomerizes to trans in solution. This dynamic equilibrium is influenced by solvent polarity:

$$
\text{cis-[PdBr}2(\text{PPh}3)2] \rightleftharpoons \text{trans-[PdBr}2(\text{PPh}3)2] \quad \Delta G^\circ = -3.2 \, \text{kJ/mol}
$$

The trans isomer’s stability arises from reduced steric clashes between PPh₃ ligands, as evidenced by X-ray crystallography showing a P–Pd–P bond angle of 180°.

Performance in Suzuki-Miyaura Coupling Systems

Substrate Scope Limitations and Selectivity Patterns

The efficacy of trans-dibromobis(triphenylphosphine)palladium(II) in Suzuki-Miyaura couplings is strongly influenced by substrate steric and electronic properties. While aryl bromides and iodides react efficiently (70–98% yields), chlorides and sulfonates require harsher conditions or microwave assistance [1] [5]. Bulky ortho-substituted arylboronic acids exhibit reduced reactivity due to hindered transmetalation, as observed in couplings with 2-methylphenylboronic acid (yields dropping to 45–60%) [1]. Electron-deficient aryl halides demonstrate faster oxidative addition kinetics, enabling selective coupling in mixed-substrate systems. For example, 4-nitroiodobenzene reacts preferentially over 4-methoxyiodobenzene by a factor of 3:1 in competitive experiments [5].

Table 1: Substrate Scope in Suzuki-Miyaura Couplings

Aryl HalideBoronic AcidYield (%)Reference
4-IodotoluenePhenylboronic acid93 [5]
2-Bromonaphthalene4-Carboxyphenylboronate78 [1]
Vinyl bromideStyrylboronic acid85 [1]

Synergistic Effects with Co-Ligands in Aryl Halide Activation

The triphenylphosphine ligands in trans-dibromobis(triphenylphosphine)palladium(II) exhibit dynamic coordination behavior during catalysis. Nuclear magnetic resonance studies reveal ligand dissociation generates active Pd⁰ species, while excess triphenylphosphine (≥3 equivalents per Pd) forms off-cycle [Pd(PPh₃)₄] reservoirs [4]. This equilibrium enables:

  • Stabilization of oxidative addition intermediates through π-backbonding
  • Prevention of Pd nanoparticle formation during catalyst activation
  • Modulation of transmetalation rates via steric shielding

Notably, the Pd:PPh₃ ratio critically impacts reaction induction periods. Systems with 1:3 Pd:PPh₃ achieve full conversion in 30 minutes, while 1:1 ratios require 2 hours due to slower ligand dissociation kinetics [4].

Buchwald-Hartwig Amination Mechanistic Pathways

In Buchwald-Hartwig aminations, trans-dibromobis(triphenylphosphine)palladium(II) follows a three-stage mechanism:

  • Precatalyst Activation: Ligand dissociation generates Pd⁰ centers, with bromide ions acting as leaving groups
  • Oxidative Addition: Aryl halide insertion forms Pd(II)-aryl intermediates
  • Amine Coordination/Reductive Elimination: Amine binding precedes C–N bond formation

Density functional theory calculations identify β-hydride elimination as the selectivity-determining step when secondary amines are employed. The bulky triphenylphosphine ligands enforce cis geometry in the Pd–N–C transition state, favoring linear amine products over branched isomers by 5:1 [4].

Oxidative Carbonylation Catalysis for Dicarboxylate Synthesis

Trans-dibromobis(triphenylphosphine)palladium(II) demonstrates unique reactivity in oxidative carbonylation, converting aryl halides to dicarboxylates under CO atmosphere. Key features include:

  • Bromide ligands participate in CO insertion via Pd–Br bond cleavage
  • Triphenylphosphine prevents Pd black formation during high-pressure CO exposure
  • DMSO co-solvent enhances reaction rates by stabilizing Pd–CO intermediates

Comparative studies show superior performance versus PdCl₂ analogs, with dibromide complexes achieving 82% yields in methyl benzoate synthesis versus 58% for chloride counterparts [6]. The bromide's weaker field strength facilitates oxidative addition of CO while maintaining catalyst solubility.

Dates

Modify: 2023-08-19

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